4-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine
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Overview
Description
4-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine is an organic compound belonging to the class of benzopyrans It is characterized by a benzene ring fused to a pyran ring, with a methyl group and an amine group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-hydroxybenzaldehyde.
Cyclization: The 4-hydroxybenzaldehyde undergoes cyclization with malonic acid in the presence of a catalyst to form a benzopyranone intermediate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products:
Oxidation: Formation of benzopyranone derivatives.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of various substituted benzopyran derivatives.
Scientific Research Applications
4-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a model compound in studies of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway and the MAPK pathway, leading to anti-inflammatory and antiproliferative effects.
Comparison with Similar Compounds
4-Hydroxycoumarin: Known for its anticoagulant properties.
Chroman-4-amine: Similar structure but lacks the methyl group.
Uniqueness: 4-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H13NO |
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Molecular Weight |
163.22 g/mol |
IUPAC Name |
4-methyl-2,3-dihydrochromen-4-amine |
InChI |
InChI=1S/C10H13NO/c1-10(11)6-7-12-9-5-3-2-4-8(9)10/h2-5H,6-7,11H2,1H3 |
InChI Key |
XENPBKVMMYRJJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOC2=CC=CC=C21)N |
Origin of Product |
United States |
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